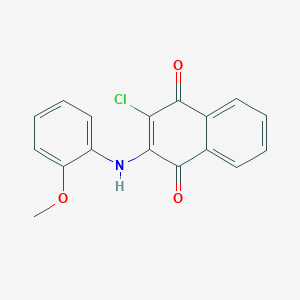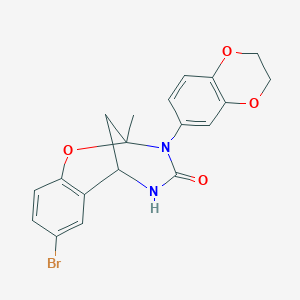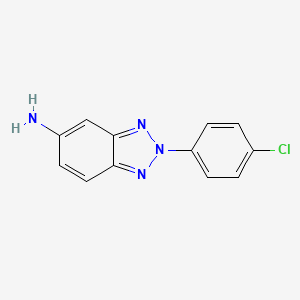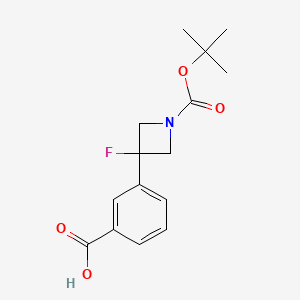
2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C14H18BFO4 . It has a molecular weight of 280.1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde group attached to a 2-fluoro-3-methoxy phenyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact structure can be determined using techniques such as X-ray crystallography .科学的研究の応用
Synthesis and Structural Analysis
- The compound is used as an intermediate in the synthesis of complex boric acid esters with benzene rings. Studies have detailed its synthesis via substitution reactions and subsequent structural confirmation through spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations are also employed to understand the molecular structures and physicochemical properties (Huang et al., 2021).
Applications in Material Science
- It is used in the development of novel copolymers with styrene. These copolymers are analyzed for their structure and thermal properties, indicating potential applications in materials science (Kharas et al., 2017).
Chemical Reactivity and Mechanism Studies
- Research has focused on understanding the chemical reactivity of similar compounds. For instance, studies on the oxidation mechanisms of methoxy benzaldehydes provide insights into their chemical behavior, which is crucial for their application in various chemical reactions (Malik et al., 2016).
Sensing and Detection Applications
- The compound and its derivatives are explored in the creation of organic fluorescence probes for detecting substances like hydrogen peroxide, highlighting its utility in sensitive detection applications (Fu et al., 2016).
Pharmaceutical Research
- Although specifics on pharmaceutical applications are limited due to the exclusion criteria, related compounds are investigated for their potential in creating novel pharmaceutical agents, such as anticancer drugs. This indicates a broader interest in this class of compounds in medicinal chemistry (Lawrence et al., 2003).
作用機序
Target of Action
Compounds with similar structures, such as 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , are often used in organic synthesis and may interact with a variety of molecular targets.
Mode of Action
It’s known that boronic acid esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a source of a boron atom, which can form a new carbon-carbon bond with an organohalide compound in the presence of a palladium catalyst.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its use in chemical reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, its stability may be influenced by factors such as light, humidity, and the presence of oxygen .
特性
IUPAC Name |
2-fluoro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-17)11(16)12(10)18-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRJDMVNKGOVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C=O)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine](/img/structure/B2416527.png)
![3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2416528.png)

![(4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416533.png)

![2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone](/img/structure/B2416535.png)
![3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2416537.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2416544.png)



